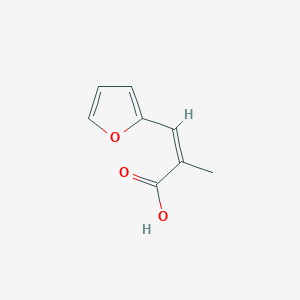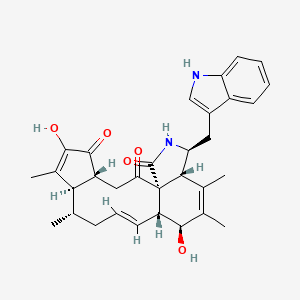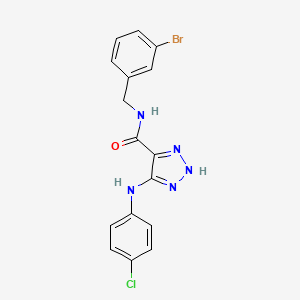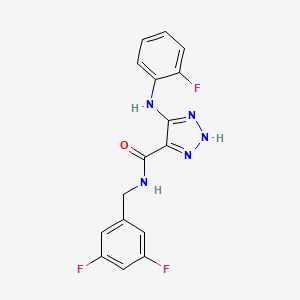![molecular formula C31H35NO8 B14103574 3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but](/img/structure/B14103574.png)
3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but is a complex organic compound with the molecular formula C31H35NO8 and a molecular weight of 549.61 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, an ethoxy group, and a methylaMino group. It has a predicted density of 1.302±0.06 g/cm³ and a boiling point of 752.4±60.0 °C .
Métodos De Preparación
The synthesis of 3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of reagents such as phenylboronic acid, ethylene oxide, and methylamine. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, but with optimized processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered molecular structures.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving cellular processes and interactionsIndustrially, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but stands out due to its unique combination of functional groups and structural features. Similar compounds may include those with phenyl groups, ethoxy groups, or methylaMino groups, but with different arrangements or additional substituents . This uniqueness can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C31H35NO8 |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[3-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37) |
Clave InChI |
BSCUKTJLQVNCRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(pyridin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14103492.png)

![(1R,2S,5S)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14103503.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14103506.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103512.png)
![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14103514.png)

![4-[(4-fluorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione](/img/structure/B14103524.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14103529.png)

![2-Benzyl-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103549.png)

![7-Bromo-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103552.png)

